molecular formula C9H14O3 B13734265 5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one

5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one

Cat. No.: B13734265
M. Wt: 170.21 g/mol
InChI Key: VEHNSQDRQWOJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one is an organic compound with a unique structure that includes a hydroxyl group and an isopropyl ether group attached to a cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentadiene and isobutylene oxide.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the cyclopentenone ring and the attachment of the isopropyl ether group.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Catalysts: Catalysts may be used to increase the efficiency and yield of the reaction.

    Continuous Processing: Continuous processing techniques can be employed to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a diol or other reduced derivatives.

    Substitution: The isopropyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Substitution reactions may involve reagents such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation can yield ketones or carboxylic acids.

    Reduction: Reduction can yield diols or other reduced compounds.

    Substitution: Substitution can yield a variety of functionalized derivatives.

Scientific Research Applications

5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways: It may modulate biochemical pathways involved in inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

5-hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one

InChI

InChI=1S/C9H14O3/c1-9(2,3)12-7-5-4-6(10)8(7)11/h4-5,7-8,11H,1-3H3

InChI Key

VEHNSQDRQWOJEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1C=CC(=O)C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.